molecular formula C14H14BrNO3S B15243866 Ethyl 2-bromo-4-(3-methoxybenzyl)thiazole-5-carboxylate

Ethyl 2-bromo-4-(3-methoxybenzyl)thiazole-5-carboxylate

Cat. No.: B15243866
M. Wt: 356.24 g/mol
InChI Key: FLVJEYXINOHXEJ-UHFFFAOYSA-N
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Description

Ethyl 2-bromo-4-(3-methoxybenzyl)thiazole-5-carboxylate is a synthetic organic compound with the molecular formula C14H14BrNO3S and a molecular weight of 356.23 g/mol . This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-bromo-4-(3-methoxybenzyl)thiazole-5-carboxylate typically involves a multi-step process. One common method includes the bromination of a thiazole derivative followed by esterification. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the esterification is carried out using ethanol in the presence of a catalyst such as sulfuric acid .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and advanced catalysts can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-bromo-4-(3-methoxybenzyl)thiazole-5-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 2-bromo-4-(3-methoxybenzyl)thiazole-5-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-bromo-4-(3-methoxybenzyl)thiazole-5-carboxylate involves its interaction with specific molecular targets. The thiazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. The bromine atom and the ester group can also participate in binding interactions, enhancing the compound’s overall biological activity .

Comparison with Similar Compounds

Ethyl 2-bromo-4-(3-methoxybenzyl)thiazole-5-carboxylate can be compared with other thiazole derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H14BrNO3S

Molecular Weight

356.24 g/mol

IUPAC Name

ethyl 2-bromo-4-[(3-methoxyphenyl)methyl]-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C14H14BrNO3S/c1-3-19-13(17)12-11(16-14(15)20-12)8-9-5-4-6-10(7-9)18-2/h4-7H,3,8H2,1-2H3

InChI Key

FLVJEYXINOHXEJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)Br)CC2=CC(=CC=C2)OC

Origin of Product

United States

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